
(1R,3aR,7aR)-1-((R)-6-hydroxy-6-Methylheptan-2-yl)-7a-Methylhexahydro-1H-inden-4(2H)-one
Overview
Description
(1R,3aR,7aR)-1-((R)-6-hydroxy-6-Methylheptan-2-yl)-7a-Methylhexahydro-1H-inden-4(2H)-one is a useful research compound. Its molecular formula is C18H32O2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
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Biological Activity
(1R,3aR,7aR)-1-((R)-6-hydroxy-6-methylheptan-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-one, also known by its CAS number 70550-73-1, is a complex organic compound that has garnered attention due to its potential biological activities. This compound is structurally related to vitamin D derivatives and is primarily studied for its role as an intermediate in the synthesis of biologically active forms of vitamin D.
- Molecular Formula : C18H32O2
- Molecular Weight : 280.45 g/mol
- CAS Number : 70550-73-1
Biological Activity Overview
The biological activity of this compound is primarily linked to its role in the synthesis of calcitriol-d6, which is the active form of vitamin D3. Calcitriol plays a crucial role in calcium regulation and bone metabolism, and it exhibits various biological effects including:
- Calcium Regulation : Calcitriol enhances intestinal absorption of calcium and phosphate, contributing to bone health and mineralization.
- Antineoplastic Properties : Studies have indicated that calcitriol can inhibit cancer cell proliferation and induce apoptosis in certain cancer types, making it a potential candidate for cancer therapy .
- Antipsoriatic Effects : Calcitriol is used in topical treatments for psoriasis due to its ability to modulate skin cell proliferation and differentiation .
Recent studies have focused on the efficient synthesis of vitamin D analogs and their metabolites. For instance, a study highlighted the synthesis of 23,23-difluoro derivatives of vitamin D3 which showed altered metabolic resistance and binding affinities compared to their non-fluorinated counterparts . This research indicates that structural modifications can significantly impact the biological activity of vitamin D analogs.
Case Studies
- Calcitriol-Derived Compounds : Research has shown that derivatives like calcitriol-d6 exhibit enhanced stability against metabolic degradation by enzymes such as CYP24A1. This property may lead to prolonged biological activity in therapeutic applications .
- Vitamin D Receptor Binding : The binding affinity of calcitriol and its analogs to the vitamin D receptor (VDR) is critical for their biological function. Studies suggest that modifications in the side chain can either enhance or diminish this binding affinity, thereby affecting the overall efficacy of these compounds .
Data Tables
Property | Value |
---|---|
Molecular Formula | C18H32O2 |
Molecular Weight | 280.45 g/mol |
CAS Number | 70550-73-1 |
Biological Role | Calcium regulator |
Potential Applications | Antineoplastic, Antipsoriatic |
Properties
IUPAC Name |
(1R,3aR,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-13(7-5-11-17(2,3)20)14-9-10-15-16(19)8-6-12-18(14,15)4/h13-15,20H,5-12H2,1-4H3/t13-,14-,15+,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXYSEJEKDEKNZ-ZXFNITATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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